BISMUTH MOLYBDATE

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bismuth Molybdate materials (α-Bi2Mo3O12, β-Bi2Mo2O9, and γ-Bi2MoO6) are well-known in the field of catalysis due to their excellent activity for one of the most important industrial processes: the oxidation/ammoxidation of lower olefins . These processes play an important role in society since the production of one quarter of the most important industrial organic chemicals and intermediates used in the manufacture of industrial products and consumer goods is based on these reactions .

Synthesis Analysis

Bismuth Molybdate can be synthesized using the gel matrix particle growth method . The synthesis of three distinct single-phase bismuth molybdates (Bi2MoxOy; α-Bi2Mo3O12, β-Bi2Mo2O9, and γ-Bi2MoO6) has been reported . The synthesis of pure phase γ-Bi2M2O6 at pH = 3 was confirmed by X-ray diffraction (XRD) and Raman analysis .Molecular Structure Analysis

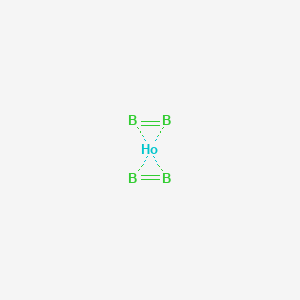

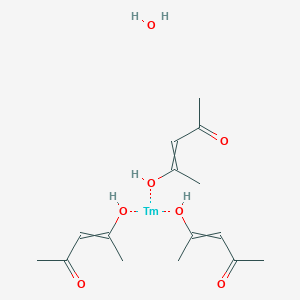

The structure of Bismuth Molybdate was described as alternate layers of (BiO +) 2n and (MoO 42−) n perpendicular to the y direction . The morphologies of the as-synthesized three different Bi2MoxOy phases were analyzed using scanning electron microscopy (SEM) .Chemical Reactions Analysis

Bismuth Molybdates have received a large attention owing to their high selectivity and activity for partial oxidation and ammoxidation of lower olefins to essential intermediate products for industrial applications .Physical And Chemical Properties Analysis

The bandgap energy of all the synthesized Bi2M2O6 nanoparticles is found in the visible region (2.48–2.59 eV) . The surface area and pore volume of the prepared samples were analyzed using Brunauer–Emmett–Teller (BET) analysis .作用机制

安全和危害

未来方向

属性

| { "Design of the Synthesis Pathway": "BISMUTH MOLYBDATE can be synthesized by a precipitation method using bismuth nitrate and ammonium molybdate as starting materials.", "Starting Materials": [ "Bismuth nitrate", "Ammonium molybdate" ], "Reaction": [ "Dissolve bismuth nitrate in distilled water to form a clear solution.", "Dissolve ammonium molybdate in distilled water to form a clear solution.", "Add the ammonium molybdate solution to the bismuth nitrate solution slowly while stirring continuously.", "The mixture will turn yellow and a precipitate of BISMUTH MOLYBDATE will form.", "Filter the precipitate and wash it with distilled water.", "Dry the BISMUTH MOLYBDATE precipitate at a temperature of 60-80°C for several hours." ] } | |

CAS 编号 |

13565-96-3 |

产品名称 |

BISMUTH MOLYBDATE |

分子式 |

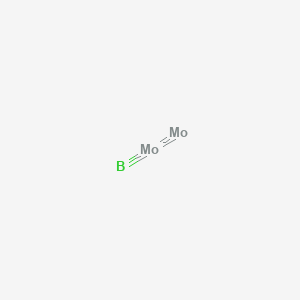

Bi2MoO6 |

分子量 |

609.9 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![hexasodium;4-amino-6-[[4-[(E)-2-[4-[(8-amino-1-oxido-7-sulfo-5-sulfonatonaphthalen-2-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]-5-oxido-3-sulfonaphthalene-1-sulfonate](/img/structure/B1143834.png)